molecular formula C13H17Cl B12533997 (1-Chloro-4-methylhex-4-en-1-yl)benzene CAS No. 651332-13-7

(1-Chloro-4-methylhex-4-en-1-yl)benzene

Cat. No.: B12533997
CAS No.: 651332-13-7
M. Wt: 208.72 g/mol
InChI Key: AUOJROCMSKWZSZ-UHFFFAOYSA-N
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Description

(1-Chloro-4-methylhex-4-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 1-chloro-4-methylhex-4-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-4-methylhex-4-en-1-yl)benzene typically involves the chlorination of 4-methylhex-4-en-1-ylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield while maintaining safety and environmental standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions result in the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Alcohols

Scientific Research Applications

(1-Chloro-4-methylhex-4-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.

    Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as precursors for drug synthesis.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-Chloro-4-methylhex-4-en-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The exact pathways and targets depend on the specific context and conditions of the reaction.

Comparison with Similar Compounds

  • 1-Chloro-4-(prop-1-en-2-yl)benzene
  • 1-Chloro-4-(4-methylhex-1-en-3-yl)benzene
  • 1-Chloro-4-((3S,4S)-4-methylhex-1-en-3-yl)benzene

Comparison: (1-Chloro-4-methylhex-4-en-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring. Compared to similar compounds, it exhibits distinct reactivity and properties. For example, the presence of the 4-methylhex-4-en-1-yl group can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions and interactions with biological molecules.

Properties

CAS No.

651332-13-7

Molecular Formula

C13H17Cl

Molecular Weight

208.72 g/mol

IUPAC Name

(1-chloro-4-methylhex-4-enyl)benzene

InChI

InChI=1S/C13H17Cl/c1-3-11(2)9-10-13(14)12-7-5-4-6-8-12/h3-8,13H,9-10H2,1-2H3

InChI Key

AUOJROCMSKWZSZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCC(C1=CC=CC=C1)Cl

Origin of Product

United States

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